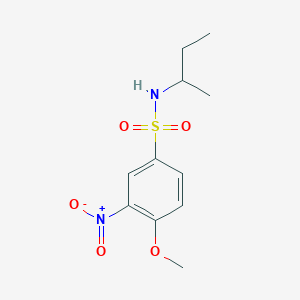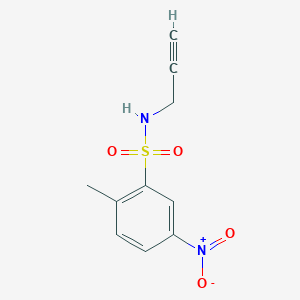
N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide, also known as NBMS, is a chemical compound with a molecular formula of C11H16N2O5S. It is a sulfonamide-based compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide involves its ability to bind to specific enzymes and inhibit their activity. In the case of carbonic anhydrase, N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide binds to the enzyme's active site and prevents it from catalyzing the conversion of carbon dioxide to bicarbonate ions. This inhibition can have downstream effects on various physiological processes, such as acid-base balance and fluid secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide are still being studied. However, it has been found to have inhibitory effects on carbonic anhydrase, which can lead to alterations in acid-base balance and fluid secretion. N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide has also been found to have potential anti-cancer properties, although further research is needed to fully understand its effects on cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes, which can help researchers better understand the role of these enzymes in various physiological processes. However, one limitation is that N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide. One area of interest is its potential use as a diagnostic tool in cancer research. N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide has been found to selectively bind to certain cancer cells, which could make it useful for imaging and targeting these cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide, particularly its effects on acid-base balance and fluid secretion. Finally, there is potential for the development of new N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide-based compounds with improved selectivity and efficacy.
Synthesis Methods
The synthesis of N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with butan-2-amine. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain pure N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide.
Scientific Research Applications
N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have inhibitory effects on certain enzymes, such as carbonic anhydrase, which play important roles in various physiological processes. N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide has also been studied for its potential use as a diagnostic tool in cancer research.
properties
IUPAC Name |
N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-4-8(2)12-19(16,17)9-5-6-11(18-3)10(7-9)13(14)15/h5-8,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTRSVCTNNMIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-4-methoxy-3-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)


![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7461292.png)

![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)


![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)
![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
